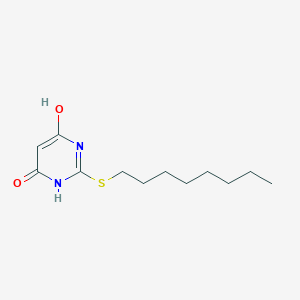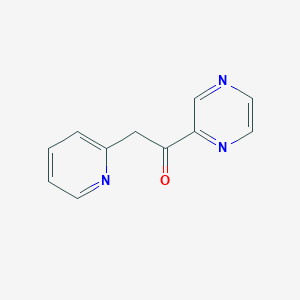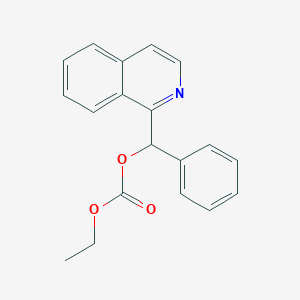
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, also known as piracetam, is a nootropic compound belonging to the racetam family. It is a cyclic derivative of gamma-aminobutyric acid (GABA) and is known for its cognitive-enhancing properties. Piracetam has been widely studied for its potential benefits in improving memory, learning, and overall cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ethyl 2-(2-oxopyrrolidin-1-yl)acetate is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of racetam derivatives and their chemical properties.
Biology: The compound is studied for its effects on neurotransmitter systems and neuronal function.
Medicine: Piracetam is investigated for its potential therapeutic effects in cognitive disorders, dementia, and neurodegenerative diseases.
Industry: It is used in the development of nootropic supplements and cognitive enhancers.
Mechanism of Action
The exact mechanism of action of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is not fully understood. it is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may increase the density of acetylcholine receptors and improve synaptic plasticity, leading to enhanced learning and memory .
Comparison with Similar Compounds
Similar Compounds
Aniracetam: Another racetam derivative with cognitive-enhancing properties.
Oxiracetam: Known for its stimulating effects on the central nervous system.
Phenylpiracetam: A more potent derivative with additional stimulant effects.
Uniqueness
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is unique due to its well-documented safety profile and extensive research history. Unlike some other racetams, it has been widely studied in clinical settings, making it a popular choice for cognitive enhancement .
Properties
CAS No. |
62935-94-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11) |
InChI Key |
VYCQCQDDXLVHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)

